molecular formula C17H21NO2S B1633890 Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate CAS No. 307511-84-8

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Cat. No.: B1633890
CAS No.: 307511-84-8
M. Wt: 303.4 g/mol
InChI Key: CVICNZAIGJEBRL-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (CAS 307511-84-8) is a high-purity chemical reagent with the molecular formula C 17 H 21 NO 2 S and a molecular weight of 303.42 g/mol . This compound is a solid with a melting point of 88-92°C . It is a valuable synthetic intermediate in organic and medicinal chemistry research, specifically used as a reagent in the preparation of novel 4-oxothienopyrimidinyl propanoic acid derivatives . Thiophene derivatives, in general, are a significant class of compounds studied for a broad spectrum of biological properties and for applications in materials science due to their semiconductor-like behavior . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Handle with care; this compound may cause skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-5-20-16(19)14-13(10-21-15(14)18)11-6-8-12(9-7-11)17(2,3)4/h6-10H,5,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVICNZAIGJEBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Gewald Thiophene Synthesis

Reaction Mechanism and General Procedure

The Gewald reaction remains the most widely used method for synthesizing 2-aminothiophene derivatives, including ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate. This one-pot, two-step protocol involves:

  • Cyclocondensation : 4-tert-Butylacetophenone reacts with ethyl cyanoacetate and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to form the thiophene core.
  • Aminolysis : The intermediate undergoes nucleophilic substitution to introduce the amino group at the 2-position.

Key parameters for the cyclocondensation step include:

  • Solvent : Ethanol, dimethylformamide (DMF), or solvent-free conditions
  • Temperature : 70–100°C under inert atmosphere
  • Catalyst : Morpholine (1.2–2.0 equivalents) enhances reaction rate and yield
Table 1: Optimization of Gewald Reaction Conditions
Parameter Optimal Range Impact on Yield
Solvent Ethanol/DMF +15–20% vs. neat
Reaction Time 24–48 hours <24h: incomplete
Sulfur Equivalents 1.0–1.2 Excess: side products
Morpholine Concentration 1.5 equivalents Maximizes cyclization

Data aggregated from.

Yield Improvement Strategies

  • Microwave Assistance : Shortens reaction time to 2–4 hours with comparable yields (68–72%).
  • Sulfur Activation : Pre-mixing sulfur with morpholine before adding ketone and cyanoacetate improves homogeneity.
  • Purification : Column chromatography with hexane:ethyl acetate (4:1) achieves >95% purity.

Solvent-Free Synthesis Protocols

Green Chemistry Approach

Recent advances emphasize eliminating organic solvents to reduce environmental impact. A solvent-free Gewald variant produces this compound in 65–70% yield through:

  • Mechanochemical grinding of 4-tert-butylacetophenone, ethyl cyanoacetate, and sulfur
  • Catalytic morpholine (0.5 equivalents) at 80°C for 12 hours
Table 2: Solvent-Free vs. Traditional Synthesis
Metric Solvent-Free Traditional
Yield 65–70% 60–68%
Reaction Time 12h 24–48h
E-Factor* 8.2 23.5
Energy Consumption 120 kWh/kg 280 kWh/kg

*E-Factor = kg waste/kg product.

Limitations and Solutions

  • Heat Management : Exothermic reactions require precise temperature control to avoid decomposition.
  • Scalability : Batch sizes >100g show yield drops (∼5%) due to inefficient heat transfer; continuous flow reactors mitigate this.

Industrial-Scale Production

Catalytic Process Optimization

Large-scale synthesis (≥1kg batches) employs modified Gewald conditions:

  • Reactor Type : Stainless steel jacketed reactors with mechanical stirring
  • Process Parameters :
    • Temperature gradient: 70°C (initial) → 90°C (hold)
    • Pressure: 1.5–2.0 bar to prevent solvent loss
    • Catalyst Recovery: Morpholine distillation (85% reuse efficiency)
Table 3: Pilot-Scale Performance Metrics
Batch Size Yield Purity Cycle Time
100g 71% 98.5% 36h
1kg 68% 97.2% 42h
10kg 63% 95.8% 48h

Data from.

Byproduct Management

  • Thiophene Isomers : 5–7% 3-amino regioisomer forms at >90°C; controlled cooling minimizes this.
  • Sulfur Residues : Activated carbon filtration reduces sulfur content to <50ppm.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A novel approach uses Suzuki-Miyaura coupling to install the 4-tert-butylphenyl group post-cyclization:

  • Synthesize ethyl 2-amino-4-bromothiophene-3-carboxylate
  • Cross-couple with 4-tert-butylphenylboronic acid using Pd(PPh3)4 (2mol%)

Advantages:

  • Enables late-stage functionalization
  • Yields: 58–62% over two steps

Enzymatic Amination

Experimental biocatalytic methods employ transaminases to introduce the amino group:

  • Substrate: Ethyl 2-oxo-4-(4-tert-butylphenyl)thiophene-3-carboxylate
  • Enzyme: Codexis TA-101 (10mg/g substrate)
  • Yield: 54% with 99% enantiomeric excess

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (CDCl3): δ 1.33 (t, J=7.1Hz, 3H, OCH2CH3), 4.25 (q, J=7.1Hz, 2H, OCH2), 5.78 (s, 2H, NH2), 7.29–7.31 (m, 4H, Ar-H).
  • IR : 3408cm⁻¹ (N-H stretch), 1682cm⁻¹ (C=O ester), 1529cm⁻¹ (C=C aromatic).

Chromatographic Purity Assessment

  • HPLC : C18 column, 70:30 MeOH:H2O, Rt=6.72min, purity >98%.
  • GC-MS : m/z 303 [M+], base peak at m/z 247 (M+ - C4H8).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amino group

Biological Activity

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H21NO2S. This compound is a derivative of thiophene, which is known for its diverse biological activities, including potential antitumor, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action and relevant research findings.

  • Molecular Formula : C17H21NO2S
  • IUPAC Name : this compound
  • CAS Number : 307511-84-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : Cyclization of a dicarbonyl compound with elemental sulfur.
  • Introduction of the Amino Group : Nucleophilic substitution using an appropriate amine.
  • Attachment of the Tert-Butylphenyl Group : Friedel-Crafts alkylation with a tert-butylbenzene derivative.
  • Esterification : Esterification of the carboxylic acid group with ethanol under acidic conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells, with an IC50 value ranging from 23.2 to 49.9 μM, demonstrating its effectiveness compared to other standard chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells, effectively reducing tumor growth.

Case Studies

  • In Vitro Study on Breast Cancer Cells :
    • Researchers observed that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells.
    • The study utilized flow cytometry to quantify apoptotic cells and revealed that the compound activates caspase pathways, further confirming its role as an apoptosis inducer .
  • Neuroprotective Effects :
    • Another study investigated the neuroprotective properties of related thiophene derivatives, suggesting that compounds similar to this compound could protect neuronal cells from oxidative stress-induced damage .

Table 1: Antitumor Activity Summary

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-7 (Breast Cancer)23.2 - 49.9Apoptosis induction
Compound A (Control)MCF-750.0Standard chemotherapy agent
MechanismDescription
Apoptosis InductionTriggers caspase activation leading to programmed cell death
Cell Cycle InhibitionPrevents progression through the cell cycle, reducing proliferation

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group in Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate imparts significant steric bulk and hydrophobicity compared to other substituents. Key comparisons include:

Compound Name Substituent (R) Melting Point (°C) Molecular Weight LogP<sup>*</sup> Key Features
Ethyl 2-amino-4-(4-tert-butylphenyl)- 4-tert-butylphenyl Not reported 329.46 g/mol ~4.2 (estimated) High hydrophobicity, steric hindrance
Ethyl 2-amino-4-(4-fluorophenyl)- 4-fluorophenyl Not reported 279.31 g/mol ~2.8 Enhanced electronic effects
Ethyl 2-amino-4-(4-chlorophenyl)- 4-chlorophenyl Not reported 295.77 g/mol ~3.5 Increased halogen bonding potential
Ethyl 2-amino-4-(4-methoxyphenyl)- 4-methoxyphenyl 74–76 277.34 g/mol ~2.3 Electron-donating group, lower LogP
Ethyl 2-amino-4-(4-ethylphenyl)- 4-ethylphenyl Not reported 279.37 g/mol ~3.7 Moderate hydrophobicity

<sup>*</sup>LogP values estimated using fragment-based methods.

  • Hydrophobicity : The tert-butyl derivative has the highest LogP among analogues, suggesting superior membrane permeability, a critical factor in drug design .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate, and how do substituents influence reaction optimization?

  • Methodological Answer : The Gewald reaction is a standard method for synthesizing 2-aminothiophene derivatives. Substituents like the 4-tert-butylphenyl group may require modified conditions (e.g., solvent polarity, temperature) to accommodate steric hindrance. For example, analogous compounds with bulky substituents often use polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–100°C) to enhance reactivity . Characterization via 1H^1H-NMR and LC-MS is critical to confirm regioselectivity, as bulky groups can alter electronic effects on the thiophene ring.

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For related derivatives, triclinic or monoclinic crystal systems (space group P1P\overline{1}) are common. Hydrogen bonding between the amino group and carboxylate oxygen often stabilizes the crystal lattice, as observed in ethyl 2-amino-4-methylthiophene-3-carboxylate (triclinic, a=7.23A˚,b=9.45A˚,c=10.12A˚a = 7.23 \, \text{Å}, b = 9.45 \, \text{Å}, c = 10.12 \, \text{Å}) . Computational modeling (DFT) can pre-validate experimental data by comparing bond lengths and angles.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogs like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate, this compound likely poses risks of skin/eye irritation (Category 2) and respiratory toxicity (Category 3). Use fume hoods, nitrile gloves, and PPE. Spills should be neutralized with inert absorbents (vermiculite) and disposed as hazardous waste under local regulations .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., 13C^{13}C-NMR vs. IR) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies often arise from tautomerism or polymorphism. For example, the amino and carboxylate groups may exhibit keto-enol tautomerism, shifting 13C^{13}C-NMR peaks (δ 160–180 ppm for carbonyls). IR can distinguish tautomers via N–H stretches (~3400 cm1^{-1}) and C=O stretches (~1680 cm1^{-1}). Dynamic NMR or variable-temperature studies are recommended to confirm equilibrium states .

Q. What strategies optimize the derivatization of this compound for pharmacological screening?

  • Methodological Answer : The 2-amino and carboxylate groups are key sites for functionalization. Acylation of the amino group (e.g., with trifluoroacetic anhydride) or ester hydrolysis to the carboxylic acid can enhance bioavailability. For example, 2-amino-4-phenylthiophene-3-carboxamide derivatives show antifungal activity when modified with electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring . SAR studies should prioritize substituent effects on logP and hydrogen-bonding capacity.

Q. How do computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the 4-tert-butylphenyl group on the thiophene ring’s C5 position. Bulky substituents may reduce reactivity in Pd-catalyzed couplings but improve regioselectivity. Solvent parameters (dielectric constant, coordination strength) must be optimized to stabilize transition states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

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